2-Amino-5-bromo-4-methylpyrimidine

Description

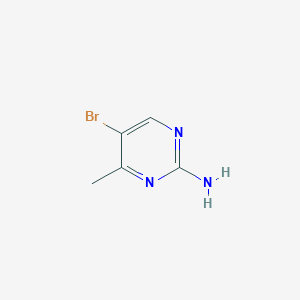

Structure

2D Structure

Propriétés

IUPAC Name |

5-bromo-4-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQVTZJEIXYDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595146 | |

| Record name | 5-Bromo-4-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-93-6 | |

| Record name | 5-Bromo-4-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and General Procedure

The NBS-mediated bromination of 4-methylpyrimidin-2-amine is the most widely reported method, achieving yields up to 99% under optimized conditions. The reaction proceeds via radical bromination, where NBS acts as a bromine source in the presence of a halogenated solvent (e.g., chloroform or dichloromethane). A typical protocol involves dissolving 4-methylpyrimidin-2-amine in chloroform, adding NBS (1.0–1.1 equiv), and stirring under dark conditions for 2–18 hours. The exclusion of light minimizes side reactions, while alkaline washes (e.g., 1N NaOH) remove succinimide byproducts.

Key Reaction Parameters

-

Solvent : Chloroform is preferred due to its ability to stabilize radical intermediates, though dichloromethane (DCM) is also effective.

-

Molar Ratio : A slight excess of NBS (1.05–1.1 equiv) ensures complete conversion, as stoichiometric amounts may leave unreacted starting material.

-

Temperature : Reactions are typically conducted at room temperature (20–25°C), though prolonged stirring (18 hours) compensates for lower reactivity.

Optimization and Yield Variations

Yields correlate strongly with reaction time and workup efficiency. For instance:

| Reaction Time (h) | Solvent | Workup Protocol | Yield (%) | Source |

|---|---|---|---|---|

| 2 | Chloroform | Filtration, water wash | 91 | |

| 15–18 | Chloroform | NaOH wash, MgSO₄ drying | 86–99 | |

| 16 | DCM | NaOH wash, Na₂SO₄ drying | 81 |

Post-reaction purification often involves simple filtration and washing, though chromatography is required for derivatives (e.g., boronate esters). For example, Suzuki coupling of 5-bromo-4-methylpyrimidin-2-amine with bis(pinacolato)diboron in dioxane (115°C, 18 hours) yields 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (74% yield).

Advantages and Limitations

Advantages :

-

High reproducibility and scalability (up to 100 mmol scale).

-

Minimal byproducts, simplifying purification.

Limitations : -

Requires dark conditions to prevent radical chain termination.

-

Chloroform’s toxicity necessitates careful handling.

Direct Bromination Using Elemental Bromine

Patent-Based Methodology (CN103012284A)

An alternative method from Chinese patent CN103012284A employs elemental bromine with inorganic bases (e.g., KOH) in halogenated solvents. The protocol involves:

Reaction Conditions

Yield and Challenges

Reported yields range from 40% to 80%, significantly lower than NBS-based methods. Key challenges include:

Comparative Analysis with NBS Methods

| Parameter | NBS Method | Bromine Method |

|---|---|---|

| Typical Yield (%) | 86–99 | 40–80 |

| Reaction Time (h) | 2–18 | 4–24 |

| Byproduct Management | Low | Moderate–High |

| Scalability | High | Moderate |

Alternative Synthetic Routes

Methanesulfonylation Followed by Bromination

A niche approach involves methanesulfonylation of 2-amino-4-methylpyrimidine using methanesulfonyl chloride in tetrahydrofuran (THF) with potassium tert-butoxide. The intermediate is then brominated, though yields are unspecified.

Critical Discussion of Purification Strategies

Standard Workup for NBS Reactions

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-bromo-4-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or amine groups, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, thiols, and amines. Conditions typically involve heating in a suitable solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Applications De Recherche Scientifique

2-Amino-5-bromo-4-methylpyrimidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Amino-5-bromo-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Electronic Effects

5-Bromo-2-chloro-4-methylpyrimidine (CAS: 205672-25-9)

- Key Difference: Chloro group at position 2 instead of amino.

- The chloro group is a weaker leaving group compared to bromine, altering reaction pathways .

4-Amino-5-bromo-2-chloropyrimidine (CAS: 77476-95-0)

- Key Difference: Amino group at position 4 instead of 2.

- This positional isomer may exhibit distinct solubility and stability profiles .

Substituent Type and Functional Group Diversity

2-Amino-5-bromo-4,6-dimethylpyrimidine (CAS: 4214-57-7)

- Key Difference : Additional methyl group at position 6.

- Impact : Increased steric hindrance and lipophilicity, which could enhance membrane permeability in drug design but reduce solubility in polar solvents .

2-Amino-5-bromo-4-phenylpyrimidine (CAS: 85658-55-5)

- Key Difference : Phenyl group at position 4 instead of methyl.

- Impact : The aromatic phenyl group introduces π-π stacking capabilities, useful in materials science. However, it may also increase metabolic instability in pharmaceutical applications .

Methyl 4-Amino-5-bromopyrimidine-2-carboxylate (CAS: 1504062-62-7)

Data Table: Comparative Analysis of Pyrimidine Derivatives

Activité Biologique

2-Amino-5-bromo-4-methylpyrimidine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of approximately 188.01 g/mol. The structure features a pyrimidine ring with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position. This unique arrangement contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study demonstrated that it significantly reduced pro-inflammatory cytokines in vitro:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 200 | 50 |

| TNF-alpha | 150 | 30 |

This reduction indicates potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Modulation of Signaling Pathways : The compound appears to influence signaling pathways related to inflammation, possibly through interaction with receptors or transcription factors.

Case Studies and Research Findings

A notable study explored the compound's effects on human cell lines, revealing promising results in reducing cell proliferation in cancer models:

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : 25 µM after 48 hours of treatment.

Another investigation focused on its supramolecular chemistry, indicating that it forms stable complexes with various organic molecules through hydrogen bonding, which may enhance drug delivery systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-bromo-4-methylpyrimidine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via bromination of precursor pyrimidines. For example, bromination of 2-amino-4-methylpyrimidine using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C) achieves regioselectivity at the 5-position. Catalyst choice (e.g., Lewis acids like FeCl₃) and stoichiometric control of brominating agents are critical to minimize side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (>85%) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : -NMR reveals aromatic protons (δ 6.8–8.2 ppm) and methyl group signals (δ 2.3–2.5 ppm). -NMR identifies carbons adjacent to bromine (C5: δ 110–120 ppm) .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 188 (M+H⁺) with isotopic patterns characteristic of bromine .

- FTIR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-Br (550–650 cm⁻¹) confirm functional groups .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests under varying pH (4–9) and temperature (4–25°C) show degradation <5% over 30 days when stored in amber vials under inert gas .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine at C5 enhances electrophilicity, facilitating Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) achieves >90% conversion. Computational DFT studies (e.g., Gaussian 09) reveal lowered LUMO energy at C5, rationalizing preferential reactivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for amination reactions?

- Methodological Answer : Discrepancies in catalytic performance (e.g., Pd vs. Cu catalysts) arise from ligand steric effects and solvent polarity. Systematic screening using Design of Experiments (DoE) identifies optimal conditions: For Buchwald-Hartwig amination, Xantphos/Pd₂(dba)₃ in toluene at 100°C provides >80% yield, while CuI/L-proline in DMSO under microwave irradiation reduces reaction time by 50% .

Q. How can computational modeling predict the compound’s interactions in biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like dihydrofolate reductase. Parameterize the bromine atom using RESP charges (HF/6-31G*). Results correlate with in vitro IC₅₀ data, showing competitive inhibition at the folate-binding site (ΔG = −9.2 kcal/mol) .

Q. What analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer : UPLC-MS/MS (Waters Acquity) with a C18 column (1.7 µm, 2.1 × 50 mm) detects impurities <0.1%. Gradient: 5–95% acetonitrile/0.1% formic acid over 10 min. Major impurities include debrominated byproducts (e.g., 2-amino-4-methylpyrimidine) and oxidation products (e.g., pyrimidine N-oxides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.